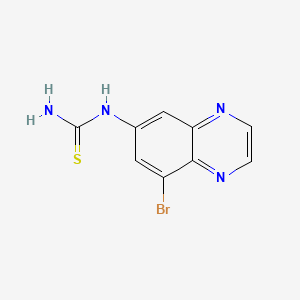![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Aripiprazole Related Compound F . It has a molecular formula of C23-H27-Cl2-N3-O3 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 450.40 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, including those with a dichlorophenylpiperazine structure, have been primarily investigated for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, indicating their significance in neuropharmacology and potential as therapeutic agents (Caccia, 2007).
Therapeutic Applications and Drug Development
The broad spectrum of pharmaceutical applications attributed to piperazine and morpholine analogues has been a focal point of research. Recent studies have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This underlines the ongoing interest in leveraging these core structures for developing drugs with varied therapeutic uses, from antipsychotic and antidepressant to anticancer and antiviral agents (Mohammed et al., 2015).
Anti-malarial Efficacy
Piperaquine, a bisquinoline derivative, has been extensively utilized in antimalarial combination therapies. Its inclusion in artemisinin-based combination therapies (ACTs) highlights its efficacy against Plasmodium falciparum and Plasmodium vivax malaria, showcasing a direct application of quinoline derivatives in infectious disease treatment (Gargano et al., 2011).
Antipsychotic and Mood Disorder Treatment
Lurasidone, a benzisothiazole derivative with a structure akin to the discussed compound, exemplifies the therapeutic potential of such molecules in treating psychotic and mood disorders. Its efficacy in schizophrenia and bipolar depression, coupled with a favorable safety profile, underscores the importance of structural derivatives in psychopharmacology (Pompili et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Impurity), is the Dopamine D3 receptor . The D3 receptor is a protein that is primarily expressed in the brain. It plays a crucial role in the functioning of the central nervous system, particularly in areas associated with reward, addiction, movement, and emotion.
Mode of Action
This compound acts as an antagonist at the D3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the D3 receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonistic action of this compound on the D3 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including reward, addiction, movement, and emotion. By blocking the D3 receptor, this compound can modulate the activity of these pathways and their downstream effects .
Pharmacokinetics
The compound’s molecular formula isC23H29Cl2N3O2 and its molecular weight is 450.40 , which may influence its pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the D3 receptor. By blocking this receptor, the compound can modulate the activity of dopaminergic pathways in the brain. This can result in changes in reward, addiction, movement, and emotion-related behaviors .
Properties
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
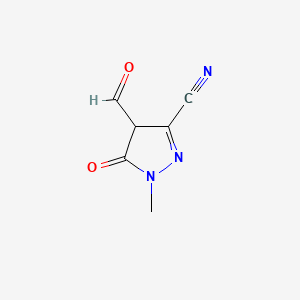


![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
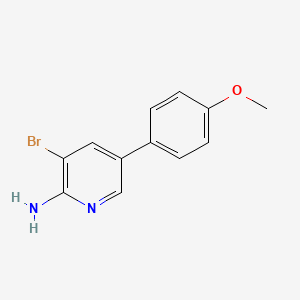
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
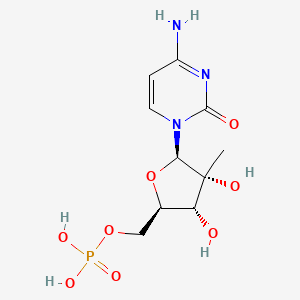
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
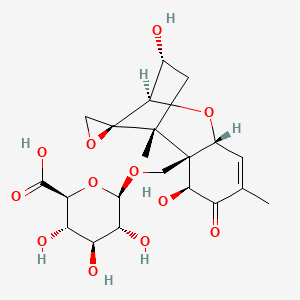
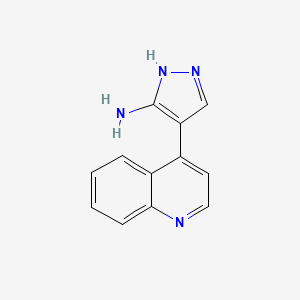

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)
